molecular formula C16H23NO B5179313 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine

2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine

Cat. No. B5179313
M. Wt: 245.36 g/mol
InChI Key: UEVJCXSVUOEYMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine, also known as U-69593, is a synthetic opioid compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the early 1990s and has since been the subject of numerous scientific studies.

Mechanism of Action

2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine acts on the mu-opioid receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. When 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine binds to the mu-opioid receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release, resulting in a reduction in pain perception.
Biochemical and Physiological Effects
2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine has several biochemical and physiological effects. One of the most significant effects of 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine is its ability to reduce pain perception. 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine has also been shown to have anxiolytic and antidepressant effects. Additionally, 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine has been shown to have potential applications in the treatment of drug addiction.

Advantages and Limitations for Lab Experiments

2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine has several advantages for lab experiments. One of the most significant advantages is its potency as an analgesic. Additionally, 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine has a high affinity for the mu-opioid receptor, making it an ideal compound for studying the receptor's function. However, 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine also has some limitations for lab experiments. One of the most significant limitations is its potential for abuse, which can make it difficult to study in a laboratory setting.

Future Directions

There are several future directions for the study of 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine. One potential direction is the development of new analogs of 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine with improved pharmacological properties. Additionally, future studies could focus on the potential applications of 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine in the treatment of drug addiction, depression, and anxiety disorders. Finally, future studies could focus on the development of new methods for synthesizing 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine and other related compounds.
Conclusion
In conclusion, 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine is a synthetic opioid compound that has been extensively studied for its potential therapeutic applications. The synthesis of 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine involves several steps, and the compound has been shown to have potent analgesic effects. Additionally, 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine has potential applications in the treatment of drug addiction, depression, and anxiety disorders. Future studies could focus on the development of new analogs of 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine with improved pharmacological properties and the development of new methods for synthesizing 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine and related compounds.

Synthesis Methods

The synthesis of 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine involves several steps. The first step is the synthesis of 2,6-dimethyl-4-(2-nitrophenyl)morpholine, which is achieved by reacting 2,6-dimethylmorpholine with 2-nitrobenzaldehyde in the presence of a reducing agent. The resulting product is then reduced using a hydrogenation catalyst to yield 2,6-dimethyl-4-(2-aminophenyl)morpholine. Finally, this compound is reacted with 1,2,3,4-tetrahydro-2-naphthalenyl chloride to yield 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine.

Scientific Research Applications

2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine has been extensively studied for its potential therapeutic applications. One of the most promising applications of 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine is in the treatment of pain. Studies have shown that 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine is a potent analgesic that is effective in reducing both acute and chronic pain. Additionally, 2,6-dimethyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)morpholine has been shown to have potential applications in the treatment of drug addiction, depression, and anxiety disorders.

properties

IUPAC Name

2,6-dimethyl-4-(1,2,3,4-tetrahydronaphthalen-2-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-12-10-17(11-13(2)18-12)16-8-7-14-5-3-4-6-15(14)9-16/h3-6,12-13,16H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVJCXSVUOEYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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